molecular formula C18H11ClN2O B12602920 4-(2-Chlorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile CAS No. 888297-43-6

4-(2-Chlorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B12602920
CAS No.: 888297-43-6
M. Wt: 306.7 g/mol
InChI Key: CJLSYOOEQAZHQJ-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a dihydropyridine ring, which is a common motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. This reaction proceeds through a Knoevenagel condensation followed by cyclization to form the dihydropyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding pyridine derivative.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: The major product is the corresponding pyridine derivative.

    Reduction: The major product is the hydroxyl derivative.

    Substitution: The major products depend on the nucleophile used but typically involve the replacement of the chlorine atom.

Scientific Research Applications

4-(2-Chlorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of calcium channel blockers.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may act on calcium channels, inhibiting their function and thereby affecting cellular processes such as muscle contraction and neurotransmitter release. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known calcium channel blocker with a similar dihydropyridine structure.

    Amlodipine: Another calcium channel blocker used in the treatment of hypertension and angina.

    Nicardipine: Similar in structure and function, used to manage high blood pressure.

Uniqueness

4-(2-Chlorophenyl)-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile is unique due to the presence of the 2-chlorophenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer distinct pharmacological properties compared to other dihydropyridine derivatives.

Properties

CAS No.

888297-43-6

Molecular Formula

C18H11ClN2O

Molecular Weight

306.7 g/mol

IUPAC Name

4-(2-chlorophenyl)-2-oxo-6-phenyl-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C18H11ClN2O/c19-16-9-5-4-8-13(16)14-10-17(12-6-2-1-3-7-12)21-18(22)15(14)11-20/h1-10H,(H,21,22)

InChI Key

CJLSYOOEQAZHQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=O)N2)C#N)C3=CC=CC=C3Cl

Origin of Product

United States

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